N-(3-chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to the specified chemical demonstrates a wide interest in synthesizing novel heterocyclic compounds due to their potential biological activities. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents showcases the methodological advancements and the anticipated therapeutic benefits of these compounds, including antimicrobial activities (Akbari et al., 2008).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of pyrimidine derivatives has been a focal point of research. A study on novel pyrazolopyrimidines derivatives highlighted their significance as anticancer and anti-5-lipoxygenase agents, pointing towards their multifunctional therapeutic applications (Rahmouni et al., 2016). Additionally, the antifungal activity against Candida Albicans of 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides underscores the potential of pyrimidine derivatives in combating fungal infections (Zamaraeva et al., 2015).
Material Science Applications
Beyond biological applications, pyrimidine and related heterocyclic compounds have also been explored for their utility in material sciences. For example, novel anodic electrochromic aromatic polyamides based on N,N,N',N'-tetraphenyl-p-phenylenediamine derivatives exhibit multi-stage oxidative coloring, suggesting applications in smart materials and displays (Chang & Liou, 2008).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-11-7-8-14(9-12(11)2)24-19(26)15(10-22-20(24)27)18(25)23-17-6-4-5-16(21)13(17)3/h4-10H,1-3H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDAZBSWSOYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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